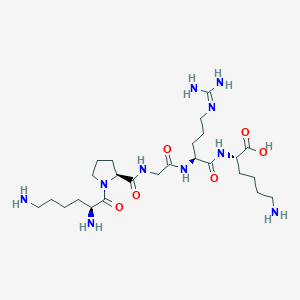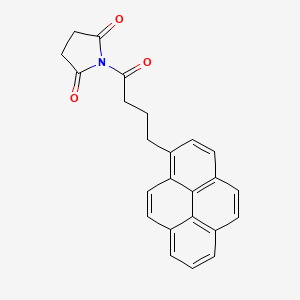![molecular formula C26H24N2O2 B12565030 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione CAS No. 144295-24-9](/img/structure/B12565030.png)
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a naphthalene core substituted with two dimethylamino phenyl groups, making it a versatile molecule in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione typically involves the condensation of naphthalene-1,4-dione with 4-(dimethylamino)benzaldehyde under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in organic synthesis and material science applications.
Applications De Recherche Scientifique
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione involves its interaction with molecular targets through various pathways:
Fluorescence: The compound exhibits strong fluorescence, making it useful in imaging applications.
Electron Transport: Acts as an electron donor or acceptor in electronic devices, facilitating charge transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Michler’s Ketone: Similar in structure but lacks the naphthalene core.
1,8-Naphthalimide Derivatives: Share the naphthalene core but differ in substituent groups.
Uniqueness
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione stands out due to its unique combination of the naphthalene core and dimethylamino phenyl groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Propriétés
Numéro CAS |
144295-24-9 |
|---|---|
Formule moléculaire |
C26H24N2O2 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2,3-bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C26H24N2O2/c1-27(2)19-13-9-17(10-14-19)23-24(18-11-15-20(16-12-18)28(3)4)26(30)22-8-6-5-7-21(22)25(23)29/h5-16H,1-4H3 |
Clé InChI |
YZODEUWQNKHMIM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)







![1,3,3-Trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B12565009.png)
